molecular formula C10H18O B125121 2-Propylhept-2-enal CAS No. 34880-43-8

2-Propylhept-2-enal

Cat. No.: B125121
CAS No.: 34880-43-8
M. Wt: 154.25 g/mol
InChI Key: GADNZGQWPNTMCH-NTMALXAHSA-N
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Description

2-Propylhept-2-enal is an organic compound with the molecular formula C10H18O. It is an alkene and an aldehyde, characterized by the presence of a double bond and an aldehyde group. This compound is a metabolic by-product of unsaturated fatty acids metabolism to oxylipins . It is also known by its IUPAC name, this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propylhept-2-enal can be synthesized through the self-condensation of n-valeraldehyde. This reaction is typically catalyzed by a solid base catalyst such as Na2O/Al2O3. The reaction is carried out at a temperature of 120°C under a nitrogen atmosphere and a pressure of 0.1 MPa. The reaction time is approximately 10 hours, resulting in a high conversion rate and yield .

Industrial Production Methods

In industrial settings, this compound is produced using a similar method but with optimizations for large-scale production. The use of solid base catalysts is preferred due to their reusability and lower environmental impact compared to liquid alkali catalysts . Additionally, microwave-assisted hydrothermal methods have been explored to enhance the catalytic performance and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Propylhept-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Propylhept-2-enal involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Propylhept-2-enal can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its dual functional groups (alkene and aldehyde), which allow it to undergo a variety of chemical reactions. Its role as an intermediate in the synthesis of plasticizers and its involvement in fatty acid metabolism further highlight its significance .

Properties

CAS No.

34880-43-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(Z)-2-propylhept-2-enal

InChI

InChI=1S/C10H18O/c1-3-5-6-8-10(9-11)7-4-2/h8-9H,3-7H2,1-2H3/b10-8-

InChI Key

GADNZGQWPNTMCH-NTMALXAHSA-N

Isomeric SMILES

CCCC/C=C(/CCC)\C=O

SMILES

CCCCC=C(CCC)C=O

Canonical SMILES

CCCCC=C(CCC)C=O

34880-43-8

Synonyms

2-Propyl-2-hepten-1-al

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A reactor equipped with a dropping funnel and a condenser was charged with 20 g (0.5 mol) of sodium hydroxide (manufactured by Kanto Chemical Co., Inc.) and 500 mL of water. 2434 g (28.3 mol) of n-pentanal (“Valeraldehyde” manufactured by Tokyo Chemical Industry Co., Ltd.) was added dropwise to the mixture from the dropping funnel over 3.5 hours while stirring the mixture at 80° C. The mixture was stirred at 95° C. for 2 hours, and the aqueous layer was removed from the reaction product. The reaction product was purified by distillation (b.p.: 70° C./0.7 kPa) to obtain 1930 g of 2-propyl-2-heptenal.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2434 g
Type
reactant
Reaction Step Two
Name
2-propyl-2-heptenal

Synthesis routes and methods II

Procedure details

The nitrogen present in the crude product leaves the gas separator 8 via line 9 together with an azeotrope containing water, n-pentanal and the products. The stream was cooled (cooler and separator are not shown in FIG. 1). At the separator an organic phase and an aqueous phase were formed. The organic phase was passed to the product separator 11. The aqueous phase was discarded.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-propylheptenal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary method of synthesizing 2-propyl-2-heptenal discussed in these papers?

A1: The main method of synthesizing 2-propyl-2-heptenal explored in these research papers is the self-condensation of n-pentanal (also known as n-valeraldehyde). [, , , , , ] This reaction involves the catalytic coupling of two molecules of n-pentanal, leading to the formation of 2-propyl-2-heptenal as the primary product, along with water as a byproduct.

Q2: What types of catalysts are employed in the synthesis of 2-propyl-2-heptenal from n-pentanal?

A2: Several catalysts are mentioned in the research for this reaction, including:

  • Titanium Dioxide (TiO2): TiO2 with different morphologies and structures exhibits activity in catalyzing the reaction. The catalytic performance is linked to the acid-base properties of the TiO2 surface. [, ]
  • Zirconium Dioxide (ZrO2): ZrO2 prepared via a microwave-assisted hydrothermal method shows promise as a green and efficient catalyst. []
  • VIII Group Metals: Metals like platinum (Pt), palladium (Pd), iridium (Ir), ruthenium (Ru), and rhodium (Rh), particularly when supported on materials like carbon, alumina (Al2O3), titania (TiO2), ceria (CeO2), and zirconia (ZrO2), demonstrate catalytic activity in the presence of a base like NaOH. [, ]
  • Acid-Base Bifunctional Ionic Liquids: These liquids, like [PEmim]Cl-0.5Zn(CH3COO)2, offer a recyclable and environmentally friendlier alternative to traditional catalysts. []

Q3: How does the choice of catalyst and reaction conditions affect the selectivity towards 2-propyl-2-heptenal?

A3: Research indicates that catalyst selection and reaction conditions significantly impact selectivity. For instance, in the case of TiO2, the selectivity of 2-propyl-2-heptenal is related to the base amount on the catalyst surface. [] Similarly, reaction temperature influences selectivity in reactions utilizing VIII group metals; higher temperatures generally favor the formation of 2-propyl-2-heptenal. [, ]

Q4: Can you elaborate on the mechanism of n-pentanal self-condensation to 2-propyl-2-heptenal over TiO2 as described in the research?

A4: In situ Fourier transform infrared spectroscopy (FT-IR) analysis suggests that n-pentanal interacts with the TiO2 surface in two ways: through the Ti4+ sites and the Ti-OH groups. [] The proposed mechanism involves a series of steps including aldol condensation, dehydration, and isomerization, with the dehydration step being rapid based on the absence of detectable 2-propyl-3-hydroxyheptanal intermediate. []

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